

An In-depth Technical Guide to 1-Myristin-2-Olein-3-Butyrin

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Compound of Interest

Compound Name: 1-Myristin-2-Olein-3-Butyrin

Cat. No.: B3026222

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Introduction

1-Myristin-2-Olein-3-Butyrin, also known by its systematic name 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a mixed-acid triglyceride. Triglycerides are esters derived from glycerol and three fatty acids. In this specific molecule, the glycerol backbone is esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. Its molecular formula is C₃₉H₇₂O₆ and its CAS number is 1122578-93-1.^{[1][2]} This compound has been identified as a component of human breast milk, highlighting its potential biological significance.^{[1][2]}

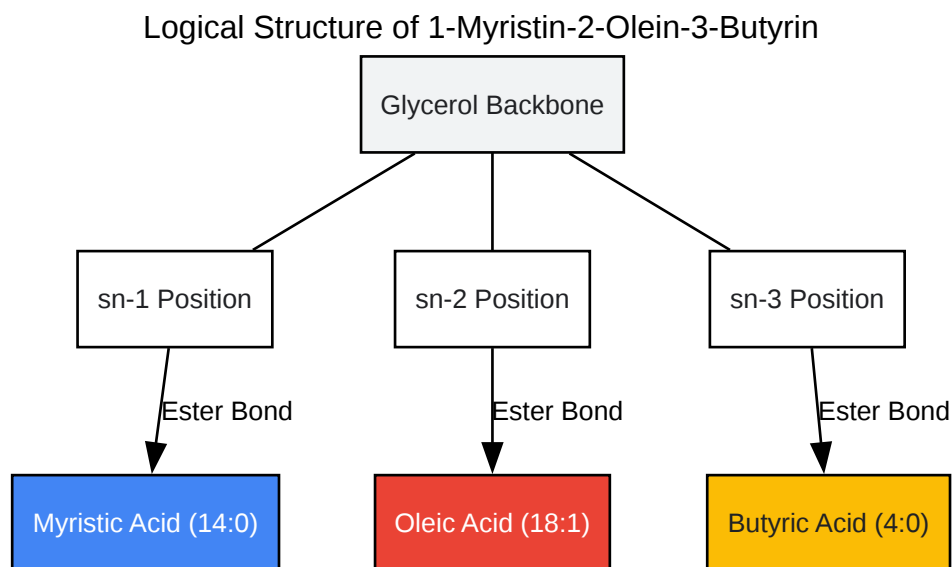
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical considerations for **1-Myristin-2-Olein-3-Butyrin**. Given the limited availability of specific experimental data for this particular triglyceride, this guide also incorporates general principles and methodologies applicable to the study of mixed-acid triglycerides.

Chemical Structure and Properties

The structure of **1-Myristin-2-Olein-3-Butyrin** is defined by the specific arrangement of its constituent fatty acids on the glycerol backbone. Myristic acid (14:0) is a saturated fatty acid with 14 carbon atoms. Oleic acid (18:1) is a monounsaturated fatty acid with 18 carbon atoms and one double bond. Butyric acid (4:0) is a short-chain saturated fatty acid with 4 carbon

atoms. The "rac" in the systematic name indicates a racemic mixture of the two possible enantiomers.

A logical representation of its structure is provided below:



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Caption: General structure of **1-Myristin-2-Olein-3-Butyryn**.

Physicochemical Data

Specific experimental data for the physicochemical properties of **1-Myristin-2-Olein-3-Butyryn** are not readily available in the literature. However, we can infer some general properties based on its structure as a mixed-acid triglyceride. It is expected to be a non-polar, hydrophobic molecule, likely existing as an oil or a low-melting solid at room temperature. Its solubility will be low in water and high in organic solvents like chloroform and methanol.[2]

For context, a table of physicochemical properties for the constituent fatty acids and a related triglyceride, trimyristin, is provided below.

Property	Myristic Acid	Oleic Acid	Butyric Acid	Trimyristin
Molecular Formula	C14H28O2	C18H34O2	C4H8O2	C45H86O6
Molecular Weight	228.37 g/mol	282.47 g/mol	88.11 g/mol	723.16 g/mol
Melting Point	54.4 °C	13-14 °C	-8 °C	56-57 °C
Boiling Point	326.2 °C	360 °C	163.5 °C	Decomposes
Density	0.8622 g/cm ³ (at 60 °C)	0.895 g/cm ³	0.96 g/cm ³	0.862 g/cm ³ (at 60 °C)
Solubility in Water	Insoluble	Insoluble	Miscible	Insoluble
CAS Number	544-63-8	112-80-1	107-92-6	555-45-3

Note: The properties of **1-Myristin-2-Olein-3-Butyrin** will be a complex function of its constituent fatty acids and their positions, and cannot be directly extrapolated from this table.

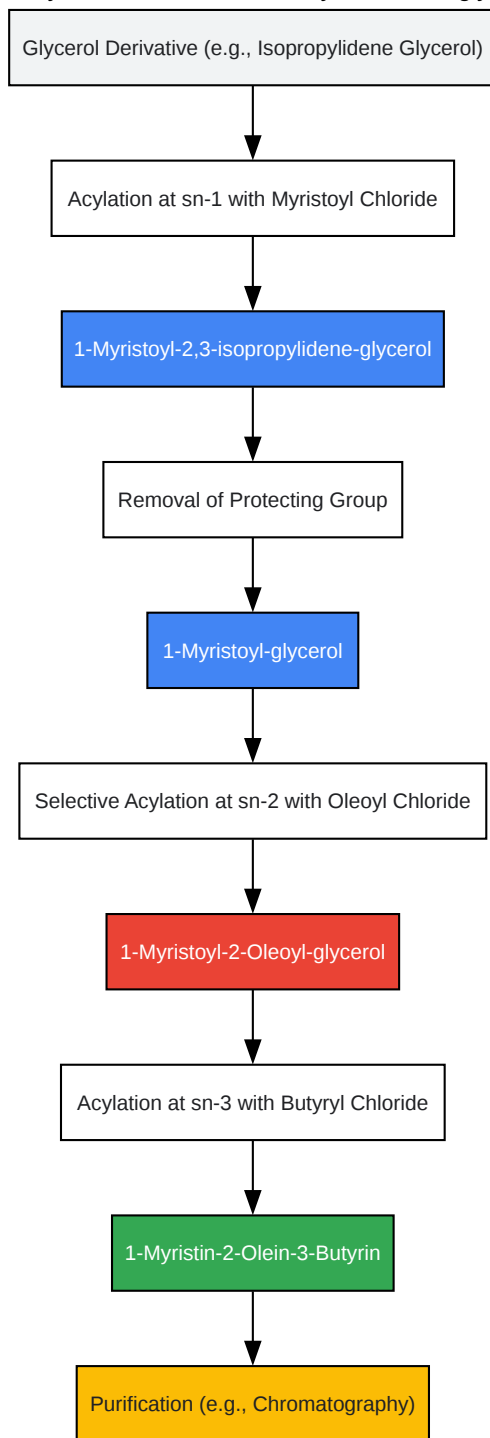
Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **1-Myristin-2-Olein-3-Butyrin** are not published. However, general methodologies for the synthesis and analysis of mixed-acid triglycerides are well-established.

Synthesis of Asymmetric Mixed-Acid Triglycerides

The synthesis of a specific mixed-acid triglyceride like **1-Myristin-2-Olein-3-Butyrin** typically involves a multi-step process to control the esterification at each position of the glycerol backbone. A general workflow is outlined below:

General Synthesis Workflow for Asymmetric Triglycerides



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Caption: Generalized synthetic route for **1-Myristin-2-Olein-3-Butyrin**.

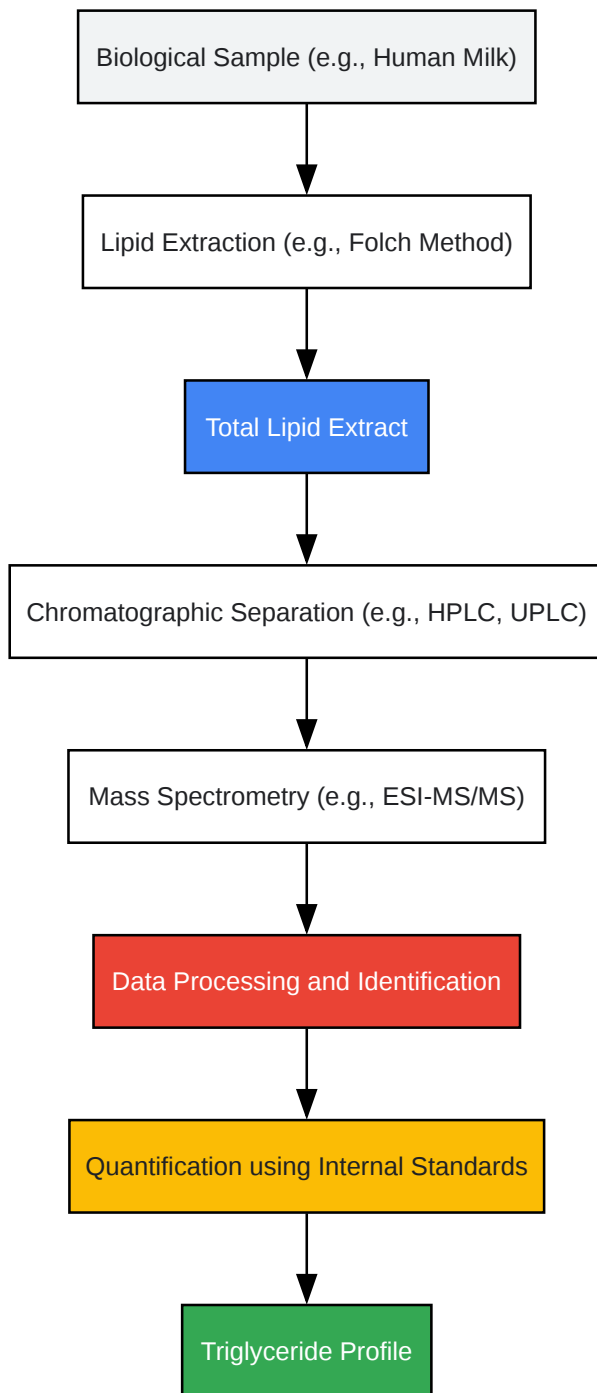
Methodology:

- **Protection of Glycerol:** Start with a protected glycerol derivative, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), to selectively expose the primary hydroxyl group for the first acylation.
- **First Acylation (sn-1):** React the protected glycerol with myristoyl chloride in the presence of a base (e.g., pyridine) to form the sn-1 ester.
- **Deprotection:** Remove the protecting group (e.g., by acid hydrolysis) to expose the sn-2 and sn-3 hydroxyl groups.
- **Second Acylation (sn-2):** Perform a selective acylation at the sn-2 position using oleoyl chloride. This step can be challenging and may require specific catalysts or enzymatic methods to achieve high regioselectivity.
- **Third Acylation (sn-3):** Acylate the remaining hydroxyl group at the sn-3 position with butyryl chloride.
- **Purification:** The final product is purified from the reaction mixture using techniques such as column chromatography on silica gel.

Analysis of Mixed-Acid Triglycerides

The analysis of mixed-acid triglycerides, particularly in complex mixtures like human milk, requires advanced analytical techniques. A common workflow for the identification and quantification of triglycerides is presented below.

Analytical Workflow for Triglyceride Profiling



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Caption: Typical workflow for analyzing triglycerides in biological samples.

Methodology:

- **Lipid Extraction:** Lipids are extracted from the biological matrix using a suitable solvent system, such as the Folch method (chloroform/methanol).
- **Chromatographic Separation:** The complex lipid extract is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often with a reversed-phase column to separate triglycerides based on their acyl chain length and degree of unsaturation.
- **Mass Spectrometric Detection:** The separated lipids are detected and identified using mass spectrometry (MS), typically with electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is used to fragment the triglyceride ions to determine the constituent fatty acids and their positions on the glycerol backbone.
- **Data Analysis:** The acquired MS and MS/MS data are processed using specialized software to identify and quantify individual triglyceride species by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases.

Signaling Pathways and Biological Role

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving **1-Myristin-2-Olein-3-Butyrin**. As a component of human milk, it is primarily considered a source of energy and essential fatty acids for the developing infant. The constituent fatty acids, once hydrolyzed from the glycerol backbone by lipases in the digestive system, can be absorbed and utilized for various metabolic processes. Myristic acid, oleic acid, and butyric acid each have distinct biological roles, and their delivery via a triglyceride in milk fat globules is a critical aspect of infant nutrition.

Conclusion

1-Myristin-2-Olein-3-Butyrin is a structurally defined mixed-acid triglyceride found in human milk. While specific physicochemical and biological data for this individual molecule are scarce, established methods for the synthesis and analysis of asymmetric triglycerides provide a framework for its study. Further research is needed to elucidate its specific biological functions and potential roles beyond being a nutritional source. The methodologies and data presented in

this guide offer a foundation for researchers and professionals in the fields of lipidomics, nutrition, and drug development to further investigate this and other complex lipids.

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